Ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, cyano, and ethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting from ethyl acetoacetate, the compound can be synthesized through a series of reactions involving nitrile and amine functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Acidic or basic hydrolysis conditions are typically employed for ester hydrolysis.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
Ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate depends on its application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-4-cyano-1-methyl-1H-pyrrole-2-carboxylate: Similar structure but different substitution pattern.
Ethyl 5-methyl-1H-pyrrole-2-carboxylate: Lacks the amino and cyano groups, leading to different chemical properties.
Properties
CAS No. |
62136-37-2 |
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Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 5-amino-4-cyano-3-methyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-3-14-9(13)7-5(2)6(4-10)8(11)12-7/h12H,3,11H2,1-2H3 |
InChI Key |
RAMYFANDVGHRTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)N)C#N)C |
Origin of Product |
United States |
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